1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves several steps. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours. The resulting product is then subjected to distillation to obtain the desired compound .
Industrial production methods often involve scalable and regioselective approaches. For instance, lithiation followed by electrophilic trapping can be used to functionalize the pyrazole ring. Bromination with N-bromosuccinimide (NBS) is another method employed to introduce bromine atoms into the compound, which can then be further elaborated through halogen-metal exchange reactions .
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: This compound has the trifluoromethyl group at the 5-position instead of the 3-position, leading to different reactivity and applications.
1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid:
The unique positioning of the trifluoromethyl group in this compound contributes to its distinct reactivity and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEXGLZIJJETOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: Are there any notable intermolecular interactions observed in the crystal structures of these compounds?
A2: The crystal packing of 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime [] exhibits S⋯N contacts measuring 3.309 Å. These interactions are noteworthy as they suggest potential weak intermolecular forces involving the sulfur atom. On the other hand, 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime [] displays weak intermolecular C—H⋯F interactions. This difference highlights how subtle changes in substituents and their positioning can lead to variations in intermolecular interactions within the crystal lattice.
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